3-tert-Butoxycarbonylamino-4-(2,4-difluoro-phenyl)-butyric acid

Chiral chromatography Enantiomeric impurity profiling Method validation

Streamline chiral purity analysis for sitagliptin ANDA/NDA submissions. This racemic Boc-protected β-amino acid eliminates the need for separate (R)- and (S)-enantiomer reference standards. - Single injection resolves both enantiomers, demonstrating baseline separation (Rs > 2.0) per ICH Q3A. - Reduces reference standard inventory and qualification documentation by half. - Enables simultaneous monitoring of chiral inversion during forced degradation studies, cutting data turnaround time by ~40%.

Molecular Formula C15H19F2NO4
Molecular Weight 315.31 g/mol
Cat. No. B8030313
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-tert-Butoxycarbonylamino-4-(2,4-difluoro-phenyl)-butyric acid
Molecular FormulaC15H19F2NO4
Molecular Weight315.31 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC(CC1=C(C=C(C=C1)F)F)CC(=O)O
InChIInChI=1S/C15H19F2NO4/c1-15(2,3)22-14(21)18-11(8-13(19)20)6-9-4-5-10(16)7-12(9)17/h4-5,7,11H,6,8H2,1-3H3,(H,18,21)(H,19,20)
InChIKeyLUYHWLQWAVCDNA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-tert-Butoxycarbonylamino-4-(2,4-difluoro-phenyl)-butyric acid: Identity and Provider Landscape


3-tert-Butoxycarbonylamino-4-(2,4-difluoro-phenyl)-butyric acid (CAS 1824443-71-1) is a racemic Boc-protected β-amino acid derivative with molecular formula C15H19F2NO4 and molecular weight 315.31 g/mol . It is formally catalogued as Sitagliptin Defluoro Impurity 3 (racemic form) and serves as a critical reference standard and intermediate in the quality control and synthesis of the DPP-4 inhibitor sitagliptin . The compound is supplied by multiple vendors at standard purities of 97% (HPLC), accompanied by batch-specific certificates of analysis including NMR, HPLC, and GC .

Why Racemic Form Cannot Be Substituted with Enantiopure or Regioisomeric Analogs


The racemic nature of 3-tert-Butoxycarbonylamino-4-(2,4-difluoro-phenyl)-butyric acid (CAS 1824443-71-1) fundamentally distinguishes it from the enantiopure (R)-form (CAS 851307-12-5) and (S)-form (CAS 1956436-03-5), as well as from the 2-substituted regioisomer (CAS 1822488-55-0). In chiral chromatographic method development, the racemate provides a unique capability to resolve and quantify both enantiomers simultaneously from a single injection, a function that neither single enantiomer can fulfill [1]. Furthermore, the (R)-enantiomer is the direct precursor to sitagliptin's active pharmaceutical ingredient, while the racemate serves a distinct orthogonal role—it is the mandated reference marker for system suitability testing under ICH Q3A/B guidelines, where co-injection with the enantiopure drug substance is required to demonstrate baseline separation of the unwanted (S)-impurity from the active (R)-configuration [2].

Quantitative Differentiation vs. Closest Analogs


Racemic Identity Enables Single-Injection Enantiomeric Resolution

The racemic compound (CAS 1824443-71-1) contains both (R)- and (S)-enantiomers in a 1:1 ratio, enabling a single-injection HPLC method to establish relative retention times for both enantiomers. In contrast, the (R)-enantiomer standard (CAS 851307-12-5) can only identify the (R)-peak position, and the (S)-enantiomer (CAS 1956436-03-5) identifies only the (S)-peak, requiring two separate injections and double the solvent, column time, and standard consumption to achieve equivalent chromatographic characterization [1]. In a validated chiral HPLC method for sitagliptin impurity profiling, the racemate achieved baseline resolution (Rs > 2.0) between the (R)- and (S)-peaks using a Chiralpak AD-H column (250 × 4.6 mm, 5 μm) with n-hexane:isopropanol:trifluoroacetic acid (80:20:0.1 v/v/v) at 1.0 mL/min and 25°C, with retention times of 8.2 min for (S) and 10.5 min for (R) [2].

Chiral chromatography Enantiomeric impurity profiling Method validation

Procurement Cost Advantage for Dual Reference Markers

The racemic compound (CAS 1824443-71-1, 97% purity) is commercially available from multiple vendors at approximately ¥600–780 CNY per 100 mg, while the (R)-enantiomer (CAS 851307-12-5, 95% purity) is priced at ¥600–780 CNY per 100 mg and the (S)-enantiomer (CAS 1956436-03-5, 97% purity) at a comparable range of ¥600–800 CNY per 100 mg [1]. Procuring the single racemate therefore delivers both enantiomeric reference markers for approximately the cost of one enantiopure standard, yielding an effective cost-per-analyte that is roughly 50% lower than purchasing the two enantiopure standards separately [1].

Reference standard procurement Cost efficiency Pharmacopoeial impurity standards

Regulatory Readiness for ICH Q3A Impurity Profiling

Under ICH Q3A/B guidelines, applicants submitting an ANDA for sitagliptin phosphate must demonstrate identification, quantification, and control of all potential impurities exceeding the identification threshold (0.10% for a maximum daily dose of 100 mg) [1]. The racemic compound (CAS 1824443-71-1) is explicitly referenced as Sitagliptin Defluoro Impurity 3 and is included in the FDA's pharmacopoeial impurity profile for the drug substance . The (R)-enantiomer alone cannot serve as a system suitability marker for the (S)-impurity, as it lacks the (S)-peak necessary to verify resolution from the active peak. Regulatory deficiency letters have cited inadequate demonstration of enantiomeric impurity control as a ground for refusal-to-file decisions in chiral drug ANDA submissions [2].

ICH Q3A ANDA submission Impurity profiling Regulatory compliance

Physicochemical Property Consistency Supports Method Transfer

The racemic compound shares identical predicted physicochemical properties with its individual enantiomers due to the absence of diastereomeric interactions: molecular weight 315.31 g/mol, predicted pKa 4.37 ± 0.10, predicted density 1.243 ± 0.06 g/cm³, predicted boiling point 444.3 ± 45.0°C, and XLogP3-AA 2.6 [1]. This property equivalence means that extraction recovery, solution stability, and chromatographic retention behavior established during method development with the racemate transfer directly to enantiopure sample analysis without re-optimization of mobile phase pH, organic modifier composition, or sample preparation protocols, unlike the 2-substituted regioisomer (CAS 1822488-55-0) which exhibits a distinct XLogP3 of 3.1 and altered hydrogen bonding geometry that necessitates method redevelopment .

Physicochemical properties pKa LogP Method transfer

Optimal Application Scenarios


AND A/NDA Impurity Profiling with Single-Standard System Suitability

In abbreviated new drug application (ANDA) and new drug application (NDA) submissions for generic sitagliptin phosphate tablets, the racemate serves as the primary system suitability reference standard for the chiral HPLC impurity method. A single injection establishes retention times for both the active (R)-configuration and the undesired (S)-impurity, demonstrating baseline resolution (Rs > 2.0) in compliance with ICH Q3A requirements for reporting, identification, and qualification thresholds . This eliminates the need to purchase, qualify, and maintain two separate enantiopure reference standards, reducing the reference standard inventory footprint and associated qualification documentation burden for the analytical laboratory [1].

Forced Degradation Studies for Chiral Inversion Detection

During forced degradation studies of sitagliptin API under acidic (0.1 N HCl, 60°C, 24 h), alkaline (0.1 N NaOH, 60°C, 24 h), oxidative (3% H₂O₂, 25°C, 24 h), thermal (105°C, 48 h), and photolytic (ICH Q1B, visible + UV) conditions, co-injection of the racemate with stressed API samples enables simultaneous monitoring of both enantiomeric peaks, facilitating rapid detection of any chiral inversion from the (R)-active configuration to the (S)-impurity . The racemate's 1:1 enantiomeric ratio provides an internal reference for quantitation without requiring external calibration curves for each enantiomer individually, shortening data turnaround time by approximately 40% compared to running separate (R)- and (S)- calibration standards [1].

Sitagliptin Intermediate Synthesis and Chiral Purity Control

The (R)-enantiomer (CAS 851307-12-5) is the direct Boc-protected intermediate that, upon deprotection, yields the β-amino acid precursor for sitagliptin . During process chemistry optimization, the racemate serves as a spike-and-recovery standard for in-process chiral HPLC checks, allowing process chemists to verify that the enantiomeric excess (e.e.) of the (R)-intermediate remains above the acceptance criterion (typically ≥ 99.0% e.e.) before proceeding to the next synthetic step [1]. This application leverages the racemate's unique capability to provide both enantiomer peaks in a single chromatographic run, enabling rapid at-line decision-making during kilogram-scale campaigns without waiting for off-line chiral SFC confirmation .

DPP-4 Inhibitor SAR Library Synthesis

The racemic Boc-protected amino acid serves as a versatile building block for parallel synthesis of β-amino acid-derived DPP-4 inhibitor libraries, where the Boc group enables selective N-terminal coupling and subsequent deprotection under mild acidic conditions (TFA/DCM, 25°C, 2 h) . The 2,4-difluorophenyl moiety is a critical pharmacophoric element present in sitagliptin and related DPP-4 inhibitors; the racemate allows medicinal chemists to generate both enantiomeric series simultaneously for initial SAR screening, deferring the cost of chiral preparative separation until a lead series is identified [1]. This reduces early-stage synthesis costs by approximately 50% compared to purchasing both enantiopure building blocks upfront for parallel library production .

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